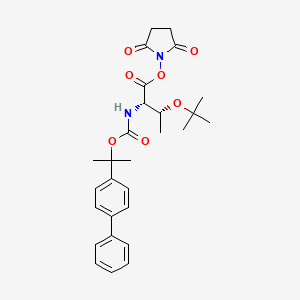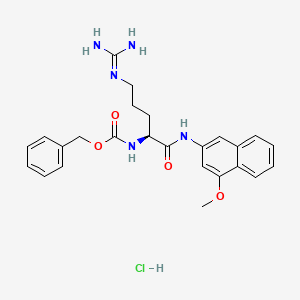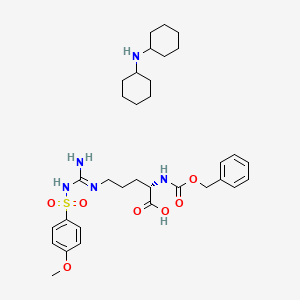
H-Asp(OcHex)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“H-Asp(OcHex)-OH” is a derivative of the amino acid aspartic acid . It’s used in the preparation of molecularly imprinted polymeric membranes .
Synthesis Analysis
Molecularly imprinted polymeric membranes with tetrapeptide residue H-Asp(OcHex)-Asp(OcHex)-Asp(OcHex)-Asp(OcHex)-CH2 were prepared during membrane preparation (casting) processing in the presence of print molecules .Applications De Recherche Scientifique
Synthesis of Sweetener Precursors
The role of H-Asp(OcHex)-OH in synthesizing sweetener precursors has been explored, highlighting the importance of reaction conditions such as pH and water content. These studies contribute to the understanding of enzymatic processes in organic solvents, showcasing the potential of H-Asp(OcHex)-OH in the synthesis of compounds with sweetening properties (Xing et al., 2009).
Stability and Protecting Group Efficacy
H-Asp(OcHex)-OH has been investigated for its stability and efficacy as a protecting group in peptide synthesis. Studies have found that the cyclohexyl ester group in Boc-Asp(OcHex) provides stability against certain reagents and minimizes side reactions like aspartimide formation, which are crucial for the integrity of aspartyl peptides during synthesis (Tam et al., 1980).
Peptide Synthesis and Biochemical Applications
Research on H-Asp(OcHex)-OH extends to its use in peptide synthesis, particularly in the construction of sequences relevant to biological molecules such as human epidermal growth factor (h-EGF). The synthesis of protected peptide derivatives using H-Asp(OcHex)-OH demonstrates its utility in the assembly of complex biological peptides, contributing to the field of biochemistry and molecular biology (Shin et al., 1992).
Enantioselective Permeation and Electrodialysis
Further research into H-Asp(OcHex)-OH based molecularly imprinted membranes has shown their ability to achieve enantioselective permeation and electrodialysis. These membranes can preferentially permeate specific isomers of amino acids, highlighting the potential of H-Asp(OcHex)-OH derivatives in separating and purifying chiral compounds (Yoshikawa et al., 1997).
Propriétés
IUPAC Name |
(2S)-2-amino-4-cyclohexyloxy-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c11-8(10(13)14)6-9(12)15-7-4-2-1-3-5-7/h7-8H,1-6,11H2,(H,13,14)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAPBBOAGRLKMH-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)OC(=O)C[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Asp(OcHx)-OH | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


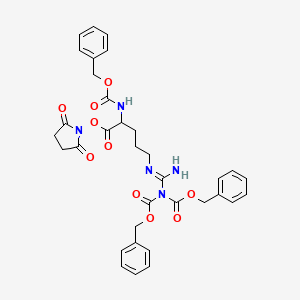
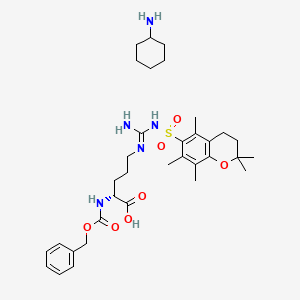

![N-cyclohexylcyclohexanamine;(2R,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid](/img/structure/B612906.png)
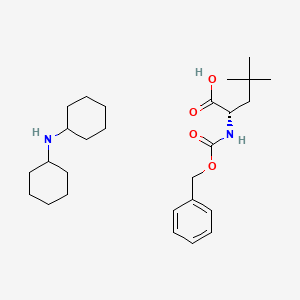
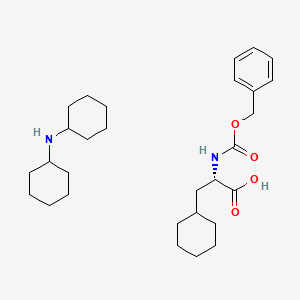

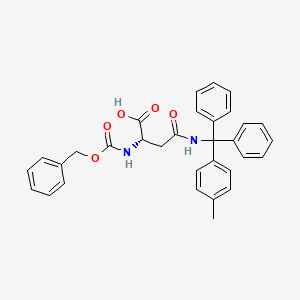
![Carbamic acid,[4-[(aminoiminomethyl)amino]-1-[(2-naphthalenylamino)carbonyl]butyl]-,phenylmethyl ester, monohydrochloride, (S)-(9CI)](/img/structure/B612915.png)
